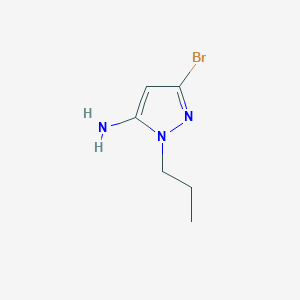

3-Bromo-1-propyl-1H-pyrazol-5-amine

Description

Significance of Pyrazole (B372694) Derivatives in Advanced Chemical Synthesis

Pyrazole derivatives are of paramount importance in advanced chemical synthesis due to their versatile reactivity and wide range of biological activities. nih.govnih.gov The pyrazole ring can be readily functionalized at various positions, allowing for the creation of diverse molecular architectures. nih.gov This has led to their extensive use as building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with unique photophysical properties. nih.govnih.gov

In medicinal chemistry, the pyrazole moiety is a key component in numerous approved drugs, demonstrating its value in drug discovery. nih.govtandfonline.com The metabolic stability of the pyrazole ring is a significant factor contributing to its prevalence in newly developed therapeutic agents. nih.gov

Overview of 3-Bromo-1-propyl-1H-pyrazol-5-amine within the Pyrazolamine Family

Within the broad family of pyrazole derivatives, pyrazolamines, which feature an amino group attached to the pyrazole ring, are a particularly interesting subclass. mdpi.com The presence of the amino group provides a key site for further chemical modifications and interactions with biological targets. mdpi.com

This compound belongs to this family, characterized by a bromine atom at the 3-position, a propyl group at the 1-position of the pyrazole ring, and an amino group at the 5-position. The specific arrangement of these substituents—a halogen, an alkyl group, and an amino group—on the pyrazole core suggests its potential as a versatile intermediate in organic synthesis. While specific research on this exact molecule is limited, the broader class of bromo- and amino-substituted pyrazoles is of significant interest in the development of new functional materials and potential therapeutic agents. ontosight.ai

Scope and Research Focus on this compound

Currently, detailed research findings specifically on this compound are not widely available in peer-reviewed literature. Its presence is primarily noted in the catalogues of chemical suppliers, indicating its availability for research purposes. The focus of future research on this compound would likely involve the exploration of its synthetic utility. The bromine atom can serve as a handle for cross-coupling reactions, while the amino group can be a site for derivatization to create a library of new compounds.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2171314-17-1 | bldpharm.com |

| Molecular Formula | C₆H₁₀BrN₃ | bldpharm.com |

| Molecular Weight | 204.07 g/mol | bldpharm.com |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CCCn1c(Br)cc(N)n1 | N/A |

An exploration of the synthetic routes toward this compound and its analogs reveals a landscape of established and modern chemical strategies. The construction of these molecules hinges on two key stages: the formation of the foundational pyrazole core and the subsequent, highly specific introduction of a bromine substituent. This article delves into the primary methodologies employed for these transformations, focusing on the chemical principles that govern the assembly and functionalization of this important class of heterocyclic compounds.

Structure

3D Structure

Properties

Molecular Formula |

C6H10BrN3 |

|---|---|

Molecular Weight |

204.07 g/mol |

IUPAC Name |

5-bromo-2-propylpyrazol-3-amine |

InChI |

InChI=1S/C6H10BrN3/c1-2-3-10-6(8)4-5(7)9-10/h4H,2-3,8H2,1H3 |

InChI Key |

YXCJHWMNOAGSBE-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=CC(=N1)Br)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 3 Bromo 1 Propyl 1h Pyrazol 5 Amine

Reactivity of the Bromine Substituent

The bromine atom attached to the C3 position of the pyrazole (B372694) ring is a versatile handle for introducing a variety of substituents through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions of the Bromine Atom

The C3 position of the pyrazole ring is inherently electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms. chemicalbook.compharmaguideline.com This electronic property makes the bromine atom at this position susceptible to displacement by nucleophiles. nih.govacs.org While direct nucleophilic aromatic substitution on bromopyrazoles can be challenging, it can be achieved under specific conditions, often requiring elevated temperatures or the use of strong nucleophiles. encyclopedia.pub The success of these reactions is also influenced by the nature of the substituents on the pyrazole ring and the nucleophile itself. researchgate.net

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig Aminations)

The bromine atom at the C3 position serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. nih.gov

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the C3 position of the pyrazole and a terminal alkyne. scirp.orgwikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.orglibretexts.org This method provides a direct route to 3-alkynyl-1-propyl-1H-pyrazol-5-amines, which are valuable intermediates for further synthetic manipulations. The general conditions for Sonogashira coupling of bromo-heterocycles involve a palladium catalyst, a copper salt, a base, and a suitable solvent. scirp.orgresearchgate.net

Suzuki Coupling: The Suzuki reaction facilitates the formation of a C-C bond between the C3 position of the pyrazole and an organoboron compound, typically a boronic acid or its ester. wikipedia.orglibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgnih.gov The Suzuki coupling of 3-bromopyrazoles allows for the introduction of various aryl and heteroaryl groups at the C3 position. nih.govrsc.orgresearchgate.net The catalytic system usually consists of a palladium catalyst and a base. libretexts.org

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds by coupling the 3-bromopyrazole with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgcapes.gov.br This transformation provides access to a wide array of 3-amino-1-propyl-1H-pyrazol-5-amine derivatives. nih.govacs.org The choice of ligand for the palladium catalyst is crucial for the success of the reaction and has been the subject of extensive development. nih.govnih.gov

Table 1: Examples of Cross-Coupling Reactions on 3-Bromopyrazoles

| Coupling Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira | 3-Bromopyrazole, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynylpyrazole |

| Suzuki | 3-Bromopyrazole, Boronic Acid/Ester | Pd catalyst, Base | 3-Aryl/Heteroarylpyrazole |

| Buchwald-Hartwig | 3-Bromopyrazole, Amine | Pd catalyst, Ligand, Base | 3-Aminopyrazole (B16455) |

Reactivity of the Amino Group

The amino group at the C5 position of the pyrazole ring is a key functional group that readily participates in various chemical transformations, including acylation, amidation, and condensation reactions. nih.gov

Acylation and Amidation Reactions

The amino group at the C5 position can be readily acylated or amidated using various acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. nih.govgoogle.com These reactions lead to the formation of the corresponding N-acyl or N-amido derivatives. The conditions for these reactions are generally mild, and the reactivity of the amino group can be influenced by the electronic nature of the pyrazole ring and any substituents present. researchgate.net

Condensation Reactions Leading to Fused Heterocycles

The 5-aminopyrazole moiety is a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines. nih.govnih.gov These bicyclic structures are of significant interest due to their biological activities. The condensation reaction typically involves the reaction of the 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.net For instance, reaction with a β-ketoester can lead to the formation of a pyrazolo[3,4-d]pyrimidin-4-one derivative. The reaction often proceeds through an initial acylation or amidation of the amino group followed by an intramolecular cyclization. The use of microwave irradiation has been shown to be an efficient method for promoting these cyclization reactions. nih.gov

Electrophilic and Nucleophilic Behavior of the Pyrazole Ring System

The pyrazole ring itself exhibits both electrophilic and nucleophilic characteristics, which are influenced by the nature and position of its substituents.

The pyrazole ring is a π-electron-rich aromatic system. chemicalbook.com However, the presence of two adjacent nitrogen atoms leads to an uneven distribution of electron density. quora.com The C4 position is generally the most electron-rich and, therefore, most susceptible to electrophilic attack. chemicalbook.compharmaguideline.comresearchgate.net Conversely, the C3 and C5 positions are electron-deficient, making them potential sites for nucleophilic attack. nih.govresearchgate.net

In the case of 3-Bromo-1-propyl-1H-pyrazol-5-amine, the presence of the electron-donating amino group at C5 and the propyl group at N1 would further influence the electron distribution in the ring. The amino group enhances the electron density of the ring, particularly at the C4 position, making it even more reactive towards electrophiles. nih.gov The bromine atom at C3, being an electron-withdrawing group, further enhances the electrophilicity of the C3 position.

Influence of Substituents on Ring Reactivity

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms, one of which is a basic "pyridine-like" nitrogen and, in an N-unsubstituted state, an acidic "pyrrole-like" NH group. nih.gov The reactivity of the ring towards electrophiles and the nucleophilicity of its nitrogen atoms are modulated by the attached substituents. In this compound, the N1-propyl group, C3-bromo group, and C5-amino group each exert distinct electronic effects.

N1-Propyl Group : As an alkyl group, the propyl substituent is electron-donating through an inductive effect (+I). This effect increases the electron density of the pyrazole ring, enhancing the basicity of the pyridine-like N2 nitrogen.

C5-Amino Group (-NH₂) : The amino group is a powerful electron-donating group primarily through resonance (+R effect), which significantly increases the electron density of the pyrazole ring. This donation predisposes the formation of 3-aminopyrazoles in related syntheses and enhances the nucleophilicity of the ring system. researchgate.net

C3-Bromo Group (-Br) : The bromine atom exerts a dual electronic influence. It is electron-withdrawing through its inductive effect (-I) due to its high electronegativity, which deactivates the ring towards electrophilic substitution. Conversely, it has a weak electron-donating resonance effect (+R) via its lone pairs. Generally, for halogens on aromatic rings, the inductive effect is dominant.

Steric and electronic factors from these substituents also modulate the nucleophilicity of the potential reaction sites. Electron donation towards the ring from the propyl and amino groups increases the reactivity of the annular N2 nitrogen. nih.govresearchgate.net

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

|---|---|---|---|---|

| Propyl | N1 | Donating (+I) | N/A | Increase |

| Bromo | C3 | Withdrawing (-I) | Donating (+R) | Decrease (net) |

| Amino | C5 | Withdrawing (-I) | Strongly Donating (+R) | Strong Increase |

Prototropic Tautomerism and its Impact on Reactivity

Tautomerism is a critical phenomenon in pyrazole chemistry that can significantly influence reactivity and the outcome of synthetic strategies. nih.gov The most common form is annular prototropic tautomerism, which involves the migration of a proton between the N1 and N2 nitrogen atoms. researchgate.net

However, in the case of This compound , the presence of the propyl group at the N1 position precludes the possibility of annular prototropic tautomerism. The structure is "fixed" as the N1-substituted isomer, meaning there is no equilibrium mixture of tautomers resulting from proton exchange between the ring nitrogens.

This fixed tautomeric state has a direct impact on the molecule's reactivity:

Regioselectivity: The absence of tautomerism simplifies reaction pathways. Derivatization reactions, such as those involving the exocyclic amino group or electrophilic substitution at the C4 position, will proceed on a single, well-defined substrate, leading to predictable and specific regioisomers. This is particularly relevant in the synthesis of condensed heterocycles like pyrazolo[1,5-a]pyrimidines, which are often prepared from 5-aminopyrazoles. nih.govresearchgate.net The reaction proceeds unambiguously from the 5-amino tautomer because it is the only one present. researchgate.net

Amino-Imino Tautomerism: While annular tautomerism is blocked, the potential for amino-imino tautomerism exists, where the 5-amino form could theoretically exist in equilibrium with a 5-imino tautomer. However, for most 5-aminopyrazoles, the amino form is overwhelmingly favored.

The electronic nature of the substituents plays a role in stabilizing the existing form. In related N-unsubstituted systems, electron-donating groups like the amino group tend to stabilize the 3-aminopyrazole tautomer. researchgate.net Conversely, electron-withdrawing groups have been found to stabilize the 5-substituted tautomer. researchgate.net In this N-propylated compound, the structure is locked with the amino group at the C5 position, and its reactivity profile is determined solely by this arrangement. For instance, the nucleophilicity of the exocyclic amino group and the C4 carbon are consistently defined and not an average of two rapidly interconverting tautomers.

| Type of Tautomerism | Description | Applicability to this compound |

|---|---|---|

| Annular Prototropic Tautomerism | Proton exchange between ring nitrogens (N1 and N2). | Not possible due to N1-propyl substitution. |

| Amino-Imino Tautomerism | Proton shift from the exocyclic amino group to a ring nitrogen or carbon. | Theoretically possible, but the 5-amino form is strongly favored. |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 1 Propyl 1h Pyrazol 5 Amine

X-ray Diffraction Studies for Solid-State Structure DeterminationFor crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions. This analysis would have provided an unambiguous confirmation of the compound's structure in the solid state. No crystallographic data for 3-Bromo-1-propyl-1H-pyrazol-5-amine appears to be publicly available.

While information exists for related structures, such as the parent compound 3-bromo-1H-pyrazol-5-amine and various other substituted pyrazoles, a direct and detailed spectroscopic and structural characterization of the N-propylated derivative remains elusive in the searched scientific domain. The absence of this data prevents the compilation of the requested detailed article and data tables.

Computational Chemistry and Theoretical Investigations of 3 Bromo 1 Propyl 1h Pyrazol 5 Amine

Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules. For pyrazole (B372694) derivatives, DFT has been successfully applied to understand their structure, stability, and electronic nature. rsc.orgresearchgate.netmdpi.com

DFT calculations are instrumental in analyzing the electronic structure of pyrazole compounds. These studies often focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial as they help determine the molecule's reactivity, kinetic stability, and electron-donating or -accepting capabilities. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity.

In studies on various pyrazole derivatives, DFT calculations at levels like B3LYP have been used to compute key quantum chemical parameters. rsc.org For instance, research on 1,3,5-triazine-based pyrazole derivatives calculated parameters such as HOMO-LUMO energies, ionization potential, electron affinity, and global hardness to correlate with their observed biological activity. rsc.org Similar analyses for 3-Bromo-1-propyl-1H-pyrazol-5-amine would reveal how the bromo, propyl, and amine substituents modulate the electronic properties of the pyrazole core. The electron-withdrawing nature of the bromine atom and the electron-donating character of the amine group would significantly influence the electron density distribution across the ring.

Table 1: Representative Quantum Mechanical Parameters Calculated for Pyrazole Derivatives This table is illustrative, based on typical findings for related compounds, and does not represent actual calculated values for this compound.

| Parameter | Typical Calculated Value Range | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -7.0 eV | Relates to electron-donating ability |

| LUMO Energy | -1.0 to -2.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 2.0 to 6.0 Debye | Measures molecular polarity |

Pyrazoles can exist in different tautomeric forms, and their relative stability is critical for understanding their chemical behavior and interactions with biological targets. DFT calculations are a powerful tool for predicting the energetic favorability of different tautomers.

A study on 4-bromo-1H-pyrazoles investigated their tautomerism in both the solid state and in solution. researchgate.net Using DFT calculations, researchers were able to justify the predominance of the 3-bromo tautomer over the 5-bromo tautomer. The calculations showed that the 3-bromo form was energetically more stable. researchgate.net For this compound, the N-propyl group fixes the tautomeric state of the pyrazole ring, preventing the kind of prototropic tautomerism seen in N-unsubstituted pyrazoles. However, DFT could be used to compare the stability of this fixed tautomer against other potential, though less likely, isomers.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are essential computational techniques used to predict how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or enzyme. researchgate.netresearchgate.netnih.govacs.org These methods are central to drug discovery and help in understanding the mechanism of action for bioactive compounds. nih.gov

Molecular docking simulations are widely used to study pyrazole derivatives as potential inhibitors of various enzymes, particularly protein kinases, which are key targets in cancer therapy. nih.govmdpi.com Studies have shown that pyrazole-based compounds can act as inhibitors for targets like EGFR, VEGFR-2, and CDKs. nih.govmdpi.comrsc.orgnih.gov

In a typical docking study, the 3D structure of the ligand is placed into the binding site of the target protein, and its orientation and conformation are scored based on binding energy. For this compound, docking simulations would predict its binding affinity and pose within a target active site. The amine group could act as a hydrogen bond donor, the pyrazole nitrogens as hydrogen bond acceptors, and the bromo-phenyl region could engage in hydrophobic or halogen-bonding interactions. For example, docking studies on pyrazole derivatives targeting protein kinases often show crucial hydrogen bonds with backbone residues in the hinge region of the ATP-binding site. mdpi.comnih.gov

Table 2: Illustrative Docking Simulation Results for a Pyrazole Derivative in a Kinase Active Site This table exemplifies typical data obtained from docking studies on related pyrazole compounds.

| Parameter | Example Finding | Detail |

|---|---|---|

| Target Protein | Epidermal Growth Factor Receptor (EGFR) | A common target for anticancer agents |

| Binding Energy | -8.5 kcal/mol | Indicates strong predicted binding affinity |

| Hydrogen Bonds | Amine group with Asp855; Pyrazole N2 with Met793 | Key interactions for stabilizing the complex |

| Hydrophobic Interactions | Propyl group with Leu718, Val726 | Contributes to binding specificity and affinity |

| Halogen Bond | Bromine atom with backbone carbonyl oxygen | A specific interaction that can enhance binding |

Conformational analysis is crucial for understanding the flexibility of a molecule and identifying its low-energy shapes (conformers). The propyl chain of this compound has rotational freedom, leading to various possible conformations. Computational methods can explore this conformational space to identify the most stable conformer in solution and the most likely conformation when bound to a receptor. Understanding the ligand's preferred conformation is essential for designing compounds with improved binding affinity, as less energy is required to adopt the bioactive pose. acs.org

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Space Exploration

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time. researchgate.netacs.org While docking provides a static snapshot of a ligand-receptor complex, MD simulations reveal how the complex behaves in a more realistic, dynamic environment.

For a compound like this compound bound to a target protein, an MD simulation could be performed to assess the stability of the binding pose predicted by docking. rsc.orgnih.gov Researchers often run simulations for tens to hundreds of nanoseconds to observe the ligand's movement within the binding pocket and to calculate binding free energies using methods like MM/PBSA. nih.gov These simulations can confirm if key interactions, such as hydrogen bonds, are maintained over time, thus validating the docking results. nih.govtandfonline.com Such studies on pyrazole-based inhibitors have successfully confirmed the stability of the compounds within the catalytic domain of their target enzymes. rsc.org

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Due to the absence of specific research on this compound, this section will discuss the general principles of how computational SAR studies are applied to pyrazole derivatives, which could hypothetically be extended to the target molecule.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. Computational approaches have become indispensable in modern SAR exploration by providing insights into the interactions between a ligand and its biological target at a molecular level.

For pyrazole-containing compounds, computational SAR studies often involve a combination of techniques:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor. For a hypothetical study on this compound, researchers would dock it into the active site of a relevant biological target. The docking score and the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) would provide a basis for understanding its potential activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. By analyzing a dataset of related pyrazole derivatives, a QSAR model could predict the activity of this compound based on its physicochemical descriptors.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model derived from a set of active pyrazole derivatives could be used to assess whether this compound fits the required spatial arrangement of features.

A hypothetical computational SAR study on a series of pyrazole analogs, including this compound, might involve systematically modifying the substituents at the N1, C3, and C5 positions of the pyrazole ring and computationally evaluating the effect of these modifications on binding affinity or activity. For instance, the propyl group at the N1 position contributes to the molecule's lipophilicity, which can influence its absorption and distribution. The bromo and amine groups at the C3 and C5 positions, respectively, can participate in various interactions, such as hydrogen bonding and halogen bonding, which are critical for target recognition.

The table below illustrates a hypothetical dataset that would be generated in a computational SAR study of pyrazole derivatives, which could include this compound.

| Compound | N1-Substituent | C3-Substituent | C5-Substituent | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| This compound | Propyl | Bromo | Amine | (Data not available) | (Data not available) |

| Analog 1 | Methyl | Bromo | Amine | (Hypothetical value) | (Hypothetical interactions) |

| Analog 2 | Propyl | Chloro | Amine | (Hypothetical value) | (Hypothetical interactions) |

| Analog 3 | Propyl | Bromo | Hydroxyl | (Hypothetical value) | (Hypothetical interactions) |

It is crucial to reiterate that the table above is purely illustrative of the type of data generated in such studies and does not represent actual research findings for the specified compound due to the lack of available literature.

Further research employing these computational methods is necessary to elucidate the specific structure-activity relationships of this compound and to guide the design of new analogs with potentially improved biological profiles.

Applications in Chemical Biology and Advanced Materials Science

Role as a Versatile Synthetic Intermediate for Complex Heterocyclic Systems

The primary application of 3-Bromo-1-propyl-1H-pyrazol-5-amine is its function as a versatile building block for the synthesis of more complex, fused heterocyclic systems. The 5-amino-1-substituted-pyrazole moiety is a classic precursor for the construction of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological activities. nih.gov

The synthesis typically involves the cyclocondensation reaction between the 5-aminopyrazole and a 1,3-bielectrophilic partner, such as a β-diketone, β-enaminone, or arylidenemalononitrile. nih.gov The reaction proceeds through the nucleophilic attack of the exocyclic 5-amino group and the endocyclic N2 atom of the pyrazole (B372694) onto the electrophilic centers of the reaction partner, leading to the formation of a fused six-membered pyrimidine (B1678525) ring.

For instance, research has demonstrated the reaction of the parent compound, 3-bromo-1H-pyrazol-5-amine, with β-enaminones to produce a range of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov The N1-propyl group in this compound would be carried through this synthesis, yielding a final product with this specific alkyl substituent. This propyl group can be crucial for tuning the lipophilicity and steric profile of the resulting molecule, influencing its solubility and interaction with biological targets. The bromine atom at the C3 position remains intact during this transformation, providing a valuable functional handle for subsequent modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination), allowing for the introduction of a wide array of functional groups.

Table 1: Synthesis of Fused Heterocycles from Aminopyrazole Precursors

| Aminopyrazole Precursor | Co-reactant | Resulting Heterocyclic System | Key Reaction Type |

|---|---|---|---|

| This compound | 1,3-Diketones | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation |

| This compound | β-Enaminones | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation nih.gov |

| This compound | Arylidenemalononitriles | Aminopyrazolo[1,5-a]pyrimidine | Cyclocondensation nih.gov |

| Phenyl-1H-pyrazol-5-amine | Alkynoates | Pyrazolo[1,5-a]quinazoline | Rh(III)-catalyzed [5+1] Annulation rsc.org |

Integration into Novel Scaffold Designs for Chemical Biology Research

The development of novel molecular scaffolds is essential for exploring new areas of chemical space in drug discovery and chemical biology. This compound is an ideal starting material for creating such scaffolds. The pyrazole core itself serves as a bioisostere for other aromatic rings and is a key component in numerous kinase inhibitors. nih.govmdpi.com

By using this specific building block, medicinal chemists can design and synthesize libraries of compounds built around a 3-bromo-1-propyl-pyrazolo[1,5-a]pyrimidine core or other related frameworks. The N1-propyl group can probe hydrophobic channels or pockets within a protein's active site, while the C3-bromo atom acts as a vector for diversification. This allows for the systematic modification of the scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties. For example, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety is a known pharmacophore for targeting cyclin-dependent kinases (CDKs), and modifications to the pyrazole ring have been shown to have significant effects on inhibitor selectivity. nih.gov The unique substitution pattern of this compound provides a new entry point for designing selective inhibitors for understudied kinase families, such as the PCTAIRE group. nih.gov

Contributions to Ligand Design and Exploration of Molecular Recognition

In rational ligand design, every atom and functional group can play a critical role in molecular recognition. This compound offers three key features that contribute to its utility in designing targeted ligands.

Hinge-Binding Motif: The aminopyrazole core is a well-established hinge-binding motif in kinase inhibitors. nih.gov The endocyclic pyrazole nitrogen and the exocyclic amine can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, a common anchoring point for type I and type II inhibitors.

Steric and Hydrophobic Interactions: The N1-propyl group is more than just a placeholder; it is a specific lipophilic substituent that can be exploited to achieve selective binding. It can fit into hydrophobic pockets adjacent to the main binding site, potentially enhancing potency and providing selectivity against kinases that have smaller or differently shaped pockets.

Halogen Bonding and Synthetic Utility: The bromine atom at the C3 position is a particularly valuable feature. It is a powerful tool for modulating the electronic properties of the pyrazole ring. Furthermore, bromine can participate in halogen bonding—a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the protein—which is increasingly recognized as a significant contributor to ligand affinity. Most importantly, it serves as a versatile synthetic handle for late-stage functionalization, allowing researchers to perform structure-activity relationship (SAR) studies by introducing a variety of substituents through cross-coupling chemistry. mdpi.com

Table 2: Structural Features and Their Roles in Ligand Design

Filter by Feature:

| Structural Feature | Position | Contribution to Molecular Interaction & Application |

|---|---|---|

| 5-Amine Group | C5 | Key nucleophile for heterocycle synthesis (e.g., pyrazolo[1,5-a]pyrimidines). Acts as a hydrogen bond donor in ligand-protein interactions. nih.govnih.gov |

| Pyrazole Core | - | "Privileged" scaffold in medicinal chemistry. Provides a rigid framework and acts as a hinge-binder in kinase inhibitors. nih.gov |

| Propyl Group | N1 | Tunes lipophilicity and solubility. Probes hydrophobic pockets in protein binding sites to enhance potency and selectivity. |

| Bromo Group | C3 | Enables late-stage functionalization via cross-coupling. Can participate in halogen bonding. Modulates electronic properties of the ring. mdpi.com |

Potential in Functional Materials Research (e.g., dyes, optoelectronics)

While the primary applications of this compound are in medicinal chemistry, its structural motifs suggest potential utility in the development of functional organic materials. The synthesis of extended, conjugated systems is a cornerstone of materials science, particularly for applications in dyes, fluorescent probes, and optoelectronics.

Heterocyclic systems derived from aminopyrazoles, such as pyrazolo[1,5-a]pyrimidines, can exhibit interesting photophysical properties. For example, certain pyrazolo[1,5-a]pyrimidine derivatives have been investigated as fluorescent probes. nih.gov By using this compound as a starting material, it is conceivable to synthesize novel fluorophores. The bromine atom could be used to attach other chromophores or auxochromes through cross-coupling reactions, allowing for the fine-tuning of the absorption and emission wavelengths.

Furthermore, research into pyrazole-thiophene amides has shown that these systems can possess non-linear optical (NLO) properties, which are important for applications in photonics and optoelectronics. mdpi.com This suggests that larger conjugated molecules built from the this compound scaffold could be explored for similar NLO activity. This area remains largely unexplored for this specific compound, representing a promising avenue for future materials science research.

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Routes for 3-Bromo-1-propyl-1H-pyrazol-5-amine

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods like the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648). researchgate.net While effective, these methods can sometimes lack regioselectivity and may not be the most environmentally benign. Future research should focus on developing novel and sustainable synthetic strategies for this compound. This includes the exploration of:

Green Chemistry Approaches: Utilizing water as a solvent, employing microwave-assisted synthesis, or developing one-pot, multi-component reactions can significantly reduce the environmental footprint of the synthesis. researchgate.netnih.gov

Catalytic Methods: Transition-metal catalyzed cross-coupling reactions and C-H activation/functionalization strategies offer highly efficient and regioselective pathways to pyrazole derivatives. rsc.org For instance, a rhodium(III)-catalyzed [5+1] annulation has been successfully used for the synthesis of pyrazolo-fused quinazolines. rsc.org

Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and control over reaction parameters, leading to higher yields and purity.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced purity. | Optimization of reaction conditions (temperature, time, power). |

| Multi-Component Reactions | High atom economy, operational simplicity, diversity of accessible structures. | Discovery of new multi-component reactions for pyrazole synthesis. |

| Transition-Metal Catalysis | High regioselectivity, broad substrate scope, mild reaction conditions. | Development of novel catalytic systems for the specific synthesis of this compound. |

| Flow Chemistry | Improved safety, scalability, precise process control. | Adaptation of existing batch syntheses to continuous flow processes. |

Exploration of Undiscovered Reactivity Pathways and Functional Group Transformations

The bromine atom and the primary amine group on the pyrazole ring of this compound are key functional handles for further molecular elaboration. Future research should aim to explore novel reactivity pathways and functional group transformations at these sites. This could involve:

Cross-Coupling Reactions: The bromine atom can serve as a versatile point for introducing a wide range of substituents via Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrazole ring or the propyl chain would provide an atom-economical way to introduce new functional groups.

Derivatization of the Amino Group: The primary amine can be readily acylated, alkylated, or converted into other nitrogen-containing functionalities, allowing for the fine-tuning of the molecule's properties.

Halogenation Reactions: The development of selective halogenation methods for the pyrazole ring could provide access to novel polyhalogenated pyrazole derivatives with unique properties. beilstein-archives.org

Advanced Computational Modeling for Predictive Research and De Novo Design

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. For this compound, these methods can be employed to:

Predict Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as solubility, lipophilicity, and metabolic stability of novel derivatives, guiding the design of compounds with improved drug-like properties. researchgate.net

Simulate Reactivity: Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of the molecule, predicting the most likely sites for electrophilic and nucleophilic attack and elucidating reaction mechanisms.

De Novo Design: Computational algorithms can be used to design novel pyrazole-based scaffolds with specific desired properties, accelerating the discovery of new lead compounds for various applications.

Deeper Mechanistic Elucidation of Complex Molecular Interactions

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For reactions involving this compound, future research should focus on:

Kinetic Studies: Detailed kinetic analysis of key synthetic transformations can provide insights into the reaction order, rate-determining steps, and the influence of various reaction parameters.

Spectroscopic and Crystallographic Analysis: The use of advanced spectroscopic techniques (e.g., in-situ IR, NMR) and X-ray crystallography can help to identify and characterize reaction intermediates and transition states. beilstein-archives.org

Isotopic Labeling Studies: Experiments using isotopically labeled starting materials can provide definitive evidence for proposed reaction mechanisms.

Design of Next-Generation Pyrazole-Based Scaffolds with Tunable Properties

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com Building upon the this compound framework, future research can focus on the design of next-generation pyrazole-based scaffolds with tunable properties. This involves:

Scaffold Hopping and Bioisosteric Replacement: Replacing the pyrazole core with other heterocyclic systems or modifying the substituent pattern can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Development of Covalent Inhibitors: The reactive bromine atom could be exploited for the design of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.

Synthesis of Macrocyclic Pyrazoles: Incorporating the pyrazole ring into a macrocyclic framework can lead to compounds with unique conformational properties and the ability to bind to challenging protein targets.

The exploration of these research avenues will undoubtedly lead to a deeper understanding of the chemistry of this compound and pave the way for the development of novel molecules with significant applications in various fields of science.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-1-propyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation of brominated precursors with propylamine derivatives. For example, bromination of 1-propyl-1H-pyrazol-5-amine using N-bromosuccinimide (NBS) in anhydrous DMF at 60–80°C yields the target compound . Optimization involves controlling stoichiometry (1:1.2 molar ratio of precursor to NBS) and reaction time (6–8 hours) to minimize side products like di-brominated analogs. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- NMR : H NMR should confirm the propyl chain (δ 1.0–1.5 ppm for -CH-CH-CH) and pyrazole protons (δ 6.2–7.0 ppm). C NMR identifies the brominated carbon (δ 95–100 ppm) .

- IR : Look for N-H stretching (3300–3400 cm) and C-Br vibrations (550–650 cm) .

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 230.04 (calculated for CHBrN) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom at position 3 enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids (Pd(PPh), KCO, DME/HO) yields biaryl derivatives. The propyl group enhances solubility in organic solvents, facilitating reaction homogeneity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural elucidation of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the Br-C bond length should be ~1.90 Å, and the dihedral angle between pyrazole and propyl groups should be <10° to confirm planar geometry . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts.

Q. What computational methods are suitable for predicting the compound’s electronic properties and ligand-receptor interactions?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model HOMO-LUMO gaps (e.g., ~5.2 eV for this compound) and electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding affinities to biological targets (e.g., kinases or GPCRs). Parameterize bromine’s van der Waals radius (1.85 Å) and partial charge (-0.15 e) .

Q. How should researchers address contradictions in spectral data during structure validation?

Methodological Answer:

- Cross-Validation : Compare NMR data with analogs (e.g., 3-bromo-1-methyl-1H-pyrazol-5-amine) to identify shifts caused by the propyl group .

- 2D NMR : HSQC and HMBC correlations can resolve ambiguities in proton-carbon connectivity, particularly for overlapping signals in the pyrazole ring .

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values to rule out impurities .

Q. What strategies are effective for evaluating the compound’s biological activity in antimicrobial assays?

Methodological Answer:

- MIC Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<1% final concentration) to avoid solvent toxicity .

- SAR Studies : Synthesize analogs (e.g., 3-iodo or 3-chloro derivatives) to assess halogen impact on activity. Data tables comparing MIC values:

| Derivative | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli |

|---|---|---|

| 3-Bromo | 8.5 | 32.0 |

| 3-Iodo | 6.2 | 28.5 |

| 3-Chloro | 12.0 | 64.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.